molecular formula C11H18N2 B13931205 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl-

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl-

Cat. No.: B13931205
M. Wt: 178.27 g/mol
InChI Key: SLNMXDGLEJKHEQ-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is an organic compound with a unique structure that includes both amine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- typically involves the reaction of 1,2-diaminopropane with dimethylamine and phenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often using a fixed-bed reactor. The reaction temperature ranges from 10°C to 120°C, and the molar ratio of reactants is carefully controlled to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of catalysts such as Raney-Nickel and the addition of base in alcohol solutions are common practices to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .

Scientific Research Applications

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is unique due to the presence of both dimethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-N,2-dimethyl-1-N-phenylpropane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-11(2,12)9-13(3)10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3

InChI Key

SLNMXDGLEJKHEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C1=CC=CC=C1)N

Origin of Product

United States

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